molecular formula C10H9N3O3 B12851479 Ethyl 7-oxo-7,8-dihydropyrido[2,3-c]pyridazine-6-carboxylate

Ethyl 7-oxo-7,8-dihydropyrido[2,3-c]pyridazine-6-carboxylate

Katalognummer: B12851479
Molekulargewicht: 219.20 g/mol
InChI-Schlüssel: MUASFOVOCQDKHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 7-oxo-7,8-dihydropyrido[2,3-c]pyridazine-6-carboxylate is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by its fused ring structure, which includes both pyridine and pyridazine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-oxo-7,8-dihydropyrido[2,3-c]pyridazine-6-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often include heating under reflux with solvents such as ethanol or xylene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets stringent quality standards.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 7-oxo-7,8-dihydropyrido[2,3-c]pyridazine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

Ethyl 7-oxo-7,8-dihydropyrido[2,3-c]pyridazine-6-carboxylate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl 7-oxo-7,8-dihydropyrido[2,3-c]pyridazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases or cyclin-dependent kinases, which are involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Ethyl 7-oxo-7,8-dihydropyrido[2,3-c]pyridazine-6-carboxylate is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential for diverse applications make it a valuable compound in scientific research and industry .

Eigenschaften

Molekularformel

C10H9N3O3

Molekulargewicht

219.20 g/mol

IUPAC-Name

ethyl 7-oxo-8H-pyrido[2,3-c]pyridazine-6-carboxylate

InChI

InChI=1S/C10H9N3O3/c1-2-16-10(15)7-5-6-3-4-11-13-8(6)12-9(7)14/h3-5H,2H2,1H3,(H,12,13,14)

InChI-Schlüssel

MUASFOVOCQDKHB-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC2=C(NC1=O)N=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.